molecular formula C12H12ClF3N2O B3038523 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(dimethylamino)-2-buten-1-one CAS No. 866132-23-2

1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(dimethylamino)-2-buten-1-one

Cat. No.: B3038523
CAS No.: 866132-23-2
M. Wt: 292.68 g/mol
InChI Key: XVSQFSJVWJMNRF-QPJJXVBHSA-N
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Description

1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(dimethylamino)-2-buten-1-one is an organic compound with significant applications in various fields, including chemistry, biology, and industry. This compound is known for its unique chemical structure, which includes a pyridine ring substituted with chloro and trifluoromethyl groups, and a butenone moiety with a dimethylamino group.

Preparation Methods

The synthesis of 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(dimethylamino)-2-buten-1-one can be achieved through several synthetic routes. One common method involves the reaction of 1,3-dibromo-5-chloropyridine with trifluoromethyl ketone, followed by substitution reactions to introduce the dimethylamino group and the butenone moiety. Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including the use of specific catalysts and solvents .

Chemical Reactions Analysis

1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(dimethylamino)-2-buten-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(dimethylamino)-2-buten-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(dimethylamino)-2-buten-1-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(dimethylamino)-2-buten-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its versatile applications in various fields.

Properties

IUPAC Name

(E)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(dimethylamino)but-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClF3N2O/c1-7(18(2)3)4-10(19)11-9(13)5-8(6-17-11)12(14,15)16/h4-6H,1-3H3/b7-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVSQFSJVWJMNRF-QPJJXVBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C1=C(C=C(C=N1)C(F)(F)F)Cl)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C1=C(C=C(C=N1)C(F)(F)F)Cl)/N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701323868
Record name (E)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(dimethylamino)but-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701323868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

41 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818986
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

866132-23-2
Record name (E)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(dimethylamino)but-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701323868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(dimethylamino)-2-buten-1-one
Reactant of Route 2
Reactant of Route 2
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(dimethylamino)-2-buten-1-one

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